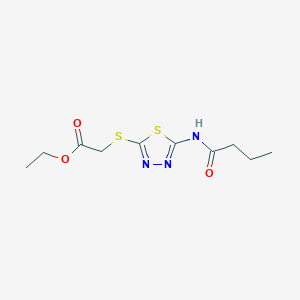

![molecular formula C26H22N2O3S B2924376 N-(1,2-dihydroacenaphthylen-5-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 392238-95-8](/img/structure/B2924376.png)

N-(1,2-dihydroacenaphthylen-5-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2-dihydroacenaphthylen-5-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide, also known as DASB, is a chemical compound that is widely used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is commonly used to study the serotonin transporter (SERT) in the brain.

Scientific Research Applications

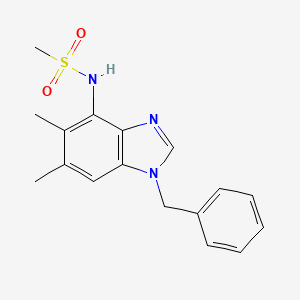

Cardiac Electrophysiological Activity

- N-substituted imidazolylbenzamides and benzene-sulfonamides, related to the compound , have shown potential in cardiac electrophysiological activity. These compounds exhibit class III antiarrhythmic effects, comparable to other potent selective class III agents undergoing clinical trials (Morgan et al., 1990).

Antimicrobial Activity

- A study synthesizing similar benzene-sulfonamide derivatives demonstrated significant antimicrobial activity against various bacteria and fungi, indicating potential application in treating infectious diseases (Ghorab et al., 2017).

Cancer Research

- Certain benzamide and benzene-sulfonamide derivatives have shown promise in cancer research, particularly in inducing apoptosis and cell cycle arrest in cancer cells, suggesting potential therapeutic applications in oncology (Zhou et al., 2008); (Ravichandiran et al., 2019).

Polymer Science

- Research involving aromatic polyamides and polyureas containing benzene-sulfonamide units has contributed to the development of new materials with unique properties, such as solubility in specific solvents and thermal stability, potentially useful in various industrial applications (Lin et al., 1990).

Enzyme Inhibition

- Sulfonamide compounds, closely related to the one , have been studied for their inhibitory activity against certain enzymes, which can be leveraged in the development of drugs for various diseases (Supuran et al., 2013).

Antitubercular Activity

- Compounds structurally similar to N-(1,2-dihydroacenaphthylen-5-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide have been synthesized and evaluated for their potential antitubercular activity, indicating a possible role in combating tuberculosis (Dighe et al., 2012).

Theoretical and Computational Studies

- Theoretical investigations, including molecular docking studies and vibrational spectroscopic analysis, have been conducted on related sulfonamide compounds, offering insights into their molecular structure and potential biological activities (FazilathBasha et al., 2021).

Anti-Acetylcholinesterase Activity

- Substituted benzamides and sulfonamides have been studied for their anti-acetylcholinesterase activity, which is crucial in developing treatments for neurological disorders like Alzheimer's disease (Sugimoto et al., 1990).

properties

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O3S/c1-17-9-14-20(15-10-17)32(30,31)28-24-8-3-2-6-22(24)26(29)27-23-16-13-19-12-11-18-5-4-7-21(23)25(18)19/h2-10,13-16,28H,11-12H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRHMGZYJVXNNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C4CCC5=C4C3=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,2-dihydroacenaphthylen-5-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2924294.png)

![N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2924300.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)isobutyramide](/img/structure/B2924301.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2924307.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2924310.png)

![1-(4-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2924313.png)

![3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2924315.png)